2-Chloro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-4-methoxyaniline. The process can be summarized as follows:
Starting Material: 2-Chloro-4-methoxyaniline.
Sulfonation: The aniline derivative undergoes sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and other biological processes.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition is achieved through the formation of coordination bonds and hydrogen bonds with the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzenesulfonamide: Similar structure but with the methoxy group at the 5-position.
2-Chlorobenzenesulfonamide: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness
2-Chloro-4-methoxybenzenesulfonamide is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H8ClNO3S |
---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-chloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
PMJUUBMFDVIYDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.